![molecular formula C16H15N3O2 B2818851 N-(cyanomethyl)-3-[(naphthalen-2-yl)formamido]propanamide CAS No. 1394763-81-5](/img/structure/B2818851.png)
N-(cyanomethyl)-3-[(naphthalen-2-yl)formamido]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyanomethyl)-3-[(naphthalen-2-yl)formamido]propanamide, also known as NAFP, is a synthetic compound that has been gaining attention in the field of scientific research. This compound is widely used in the study of various biological processes and has shown promising results in different experiments.
Mecanismo De Acción
N-(cyanomethyl)-3-[(naphthalen-2-yl)formamido]propanamide inhibits the activity of metalloproteases by binding to the active site of the enzyme. This binding prevents the enzyme from breaking down extracellular matrix proteins, which are essential for the maintenance of healthy tissues. By inhibiting the activity of metalloproteases, this compound can prevent the progression of diseases that are characterized by the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the migration and invasion of cancer cells, which are essential processes for the metastasis of cancer. This compound has also been shown to reduce the production of pro-inflammatory cytokines, which are molecules that contribute to inflammation in the body. This makes this compound a potential therapeutic agent for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(cyanomethyl)-3-[(naphthalen-2-yl)formamido]propanamide in lab experiments is its ability to inhibit the activity of metalloproteases in a selective manner. This means that it can inhibit the activity of specific metalloproteases without affecting the activity of other enzymes. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water. This can make it difficult to dissolve in aqueous solutions, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of N-(cyanomethyl)-3-[(naphthalen-2-yl)formamido]propanamide in scientific research. One potential direction is the development of this compound-based therapeutics for the treatment of cancer and inflammatory diseases. Another potential direction is the study of the effects of this compound on other biological processes, such as cell signaling and gene expression. Additionally, the development of new synthesis methods for this compound may improve its solubility and increase its potential for use in lab experiments.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising results in scientific research. Its ability to inhibit the activity of metalloproteases makes it a potential therapeutic agent for the treatment of various diseases. While there are limitations to its use in lab experiments, the future directions for the use of this compound in scientific research are promising.
Métodos De Síntesis
The synthesis of N-(cyanomethyl)-3-[(naphthalen-2-yl)formamido]propanamide involves the reaction of naphthalene-2-carboxylic acid with thionyl chloride to form naphthalene-2-yl chloride. This intermediate product is then reacted with N-(cyanomethyl)formamide to form the final product, this compound. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
N-(cyanomethyl)-3-[(naphthalen-2-yl)formamido]propanamide has been widely used in scientific research due to its ability to inhibit the activity of various enzymes. It has been shown to inhibit the activity of metalloproteases, which are enzymes that play a crucial role in the breakdown of extracellular matrix proteins. This makes this compound a potential therapeutic agent for the treatment of various diseases, such as cancer and arthritis.
Propiedades
IUPAC Name |
N-[3-(cyanomethylamino)-3-oxopropyl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c17-8-10-18-15(20)7-9-19-16(21)14-6-5-12-3-1-2-4-13(12)11-14/h1-6,11H,7,9-10H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEIPTMZKXGEUKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NCCC(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
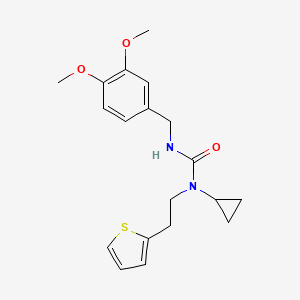
![3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-7-carboxylic acid](/img/structure/B2818769.png)
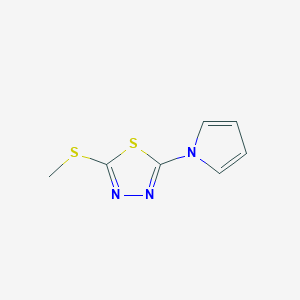
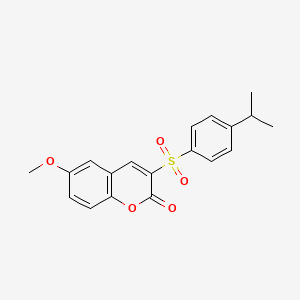
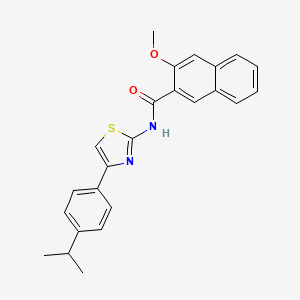

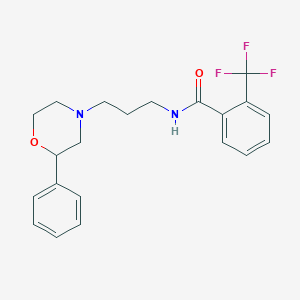
![N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2818780.png)
![[3-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)-1-adamantyl]acetic acid](/img/structure/B2818782.png)
![N-(3-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2818783.png)
![N-[(6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-L-methionine](/img/structure/B2818784.png)

![3-[Fluoro-(3-fluoro-phenyl)-methyl]-benzoic acid](/img/structure/B2818786.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2818791.png)
